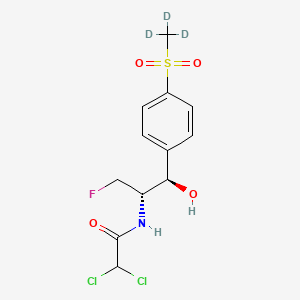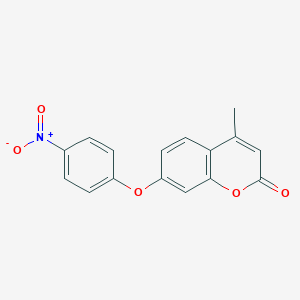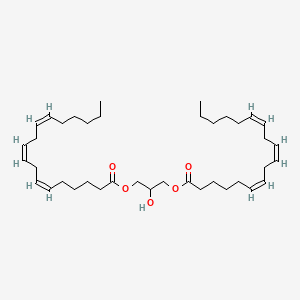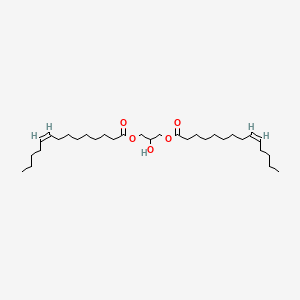
Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate
Descripción general
Descripción
1,2-Dilinoleoil-3-estearoil-rac-glicerol: es un triacilglicerol que contiene ácido linoleico en las posiciones sn-1 y sn-2 y ácido esteárico en la posición sn-3 . Este compuesto se encuentra en varios aceites vegetales, incluidos los aceites de soja, amapola, maíz, onagra y grosella negra . Es conocido por su papel en la bioquímica lipídica y tiene aplicaciones en varios campos de investigación.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El 1,2-Dilinoleoil-3-estearoil-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran ácido linoleico y ácido esteárico con glicerol. La reacción típicamente requiere un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, y se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa .
Métodos de Producción Industrial: La producción industrial de 1,2-Dilinoleoil-3-estearoil-rac-glicerol involucra la extracción de aceites vegetales ricos en ácidos linoleico y esteárico. Los aceites extraídos se someten luego a procesos de transesterificación para obtener el triacilglicerol deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 1,2-Dilinoleoil-3-estearoil-rac-glicerol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar hidroperóxidos y otros productos de oxidación.
Hidrólisis: En presencia de agua y un catalizador ácido o básico, puede sufrir hidrólisis para producir ácidos grasos libres y glicerol.
Transesterificación: Esta reacción implica el intercambio de grupos éster entre moléculas, a menudo utilizada en la producción de biodiesel.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Hidrólisis: Se utilizan condiciones ácidas (por ejemplo, ácido clorhídrico) o condiciones básicas (por ejemplo, hidróxido de sodio).
Transesterificación: Se emplean catalizadores como metóxido de sodio o hidróxido de potasio.
Productos Principales:
Oxidación: Hidroperóxidos, aldehídos y cetonas.
Hidrólisis: Ácidos grasos libres (ácido linoleico y ácido esteárico) y glicerol.
Transesterificación: Ésteres metílicos de ácidos linoleico y esteárico.
Aplicaciones Científicas De Investigación
El 1,2-Dilinoleoil-3-estearoil-rac-glicerol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo en estudios de oxidación e hidrólisis de lípidos.
Biología: Investigado por su papel en el metabolismo lipídico celular y las vías de señalización.
Medicina: Explorado por sus posibles efectos terapéuticos en condiciones relacionadas con trastornos del metabolismo lipídico.
Industria: Utilizado en la producción de biodiesel y como ingrediente en formulaciones cosméticas.
Mecanismo De Acción
El mecanismo de acción del 1,2-Dilinoleoil-3-estearoil-rac-glicerol involucra su interacción con las membranas lipídicas celulares. Puede modular la fluidez de la membrana e influir en la actividad de las enzimas y receptores unidos a la membrana. Los efectos del compuesto están mediados a través de su incorporación en bicapas lipídicas, afectando la dinámica de la membrana y las vías de señalización .
Comparación Con Compuestos Similares
Compuestos Similares:
1,2-Dilinoleoil-3-oleoil-rac-glicerol: Contiene ácido oleico en la posición sn-3 en lugar de ácido esteárico.
1,2-Dioleoil-3-linoleoil-rac-glicerol: Contiene ácido oleico en las posiciones sn-1 y sn-2 y ácido linoleico en la posición sn-3.
Singularidad: El 1,2-Dilinoleoil-3-estearoil-rac-glicerol es único debido a su composición específica de ácidos grasos, que le confiere propiedades físicas y químicas distintas. La presencia de ácido linoleico en dos posiciones y ácido esteárico en una posición influye en su punto de fusión, solubilidad y reactividad en comparación con otros triacilgliceroles .
Propiedades
IUPAC Name |
2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,30,54H,4-15,17,20,22-24,26,29,31-53H2,1-3H3/b19-16-,21-18-,28-25-,30-27- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHDLKOEJMDTBE-KDKXEXENSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H102O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313638 | |
| Record name | 1-Stearo-2,3-dilinolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-17-2 | |
| Record name | 1-Stearo-2,3-dilinolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Stearo-2,3-dilinolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)


![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)
![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)







![9Z-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026125.png)

